molecular formula C13H20ClN3O2S B13171702 5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide

5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide

Cat. No.: B13171702
M. Wt: 317.84 g/mol
InChI Key: YGGSRRLGBFEKRX-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide ( 923153-25-7) is a benzenesulfonamide derivative of interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules that have been identified as kinase inhibitors with promising anticancer properties . Specifically, benzenesulfonamide analogs are being investigated for their role as potential therapeutic agents targeting receptor tyrosine kinases (RTKs) . The tropomyosin receptor kinase A (TrkA), a member of the RTK family, is a recognized potential target for glioblastoma (GBM) treatment, and benzenesulfonamide compounds have shown strong binding affinity with this receptor in computational studies . Research indicates that these compounds can induce cell death in GBM cells through interaction with TrkA, with some analogs demonstrating significant cytotoxic effects and reduced viability in cellular models . Beyond its potential in oncology, the benzenesulfonamide core structure is associated with a wide spectrum of biological activities, underscoring its value in biochemical research . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use. It is characterized by a molecular formula of C13H20ClN3O2S and a molecular weight of 317.83 g/mol . Researchers can access this product with a documented purity of 98.0% or higher .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20ClN3O2S

Molecular Weight

317.84 g/mol

IUPAC Name

5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H20ClN3O2S/c1-2-17-7-3-4-11(17)9-16-20(18,19)13-8-10(15)5-6-12(13)14/h5-6,8,11,16H,2-4,7,9,15H2,1H3

InChI Key

YGGSRRLGBFEKRX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNS(=O)(=O)C2=C(C=CC(=C2)N)Cl

Origin of Product

United States

Preparation Methods

Sulfonation and Chlorosulfonation

A common method to prepare substituted benzenesulfonyl chlorides is the chlorosulfonation of aromatic precursors such as nitro- or methyl-substituted benzenes. For example, the preparation of 2-methyl-5-nitrobenzenesulfonyl chloride involves reacting p-nitrotoluene with chlorosulfonic acid in an organic solvent (chlorobenzene, dichloromethane, or chloroform) at elevated temperatures (100–150 °C) with stirring speeds of 800–100 rpm. The reaction mixture is then treated with water to remove excess chlorosulfonic acid and isolate the sulfonyl chloride intermediate.

Step Reagents Conditions Outcome
Sulfonation p-nitrotoluene + chlorosulfonic acid 100–150 °C, 800–100 rpm stirring 2-methyl-5-nitrobenzenesulfonyl chloride
Workup Water washing (0.3–0.4 volume of solvent), separation, concentration Ambient temperature Purified sulfonyl chloride

This method yields sulfonyl chloride with high purity and minimal byproducts due to the high reactivity and selectivity of chlorosulfonic acid.

Reduction and Amidation to Form Sulfonamide

Hydrogenation and Ammonolysis

The nitro group on the sulfonyl chloride intermediate can be reduced to an amino group via catalytic hydrogenation in the presence of ammonia water, which also converts the sulfonyl chloride to sulfonamide. Catalysts such as palladium on carbon, palladium hydroxide on carbon, or Raney nickel are effective. The reaction is conducted under elevated temperature (0–150 °C) and pressure (0.1–2.0 MPa) for 3–24 hours in organic solvents like methanol, ethanol, isopropanol, ethylene glycol, ethyl acetate, acetone, tetrahydrofuran, or acetonitrile.

Step Reagents Conditions Outcome
Hydrogenation + Amidation 2-methyl-5-nitrobenzenesulfonyl chloride + catalyst + ammonia water + organic solvent 0–150 °C, 0.1–2.0 MPa, 3–24 h 2-methyl-5-aminobenzenesulfonamide

Post-reaction, the mixture is washed with water to remove impurities, followed by concentration and purification steps involving ethanol washing and triethylamine treatment to yield the pure sulfonamide.

While the above steps cover preparation of aminobenzenesulfonamide derivatives, the specific introduction of the 2-chloro substituent and the N-[(1-ethylpyrrolidin-2-yl)methyl] side chain requires additional synthetic steps:

  • Chlorination: Electrophilic aromatic substitution or selective halogenation can introduce the chloro substituent at the 2-position on the aromatic ring. This may be achieved using reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions to avoid over-chlorination.

  • Side Chain Attachment: The sulfonamide nitrogen can be alkylated or substituted with the (1-ethylpyrrolidin-2-yl)methyl group through nucleophilic substitution reactions. This typically involves reacting the sulfonamide with a suitable halomethylpyrrolidine derivative or via reductive amination using 1-ethylpyrrolidin-2-carboxaldehyde and the sulfonamide nitrogen.

These steps require careful control of reaction conditions to maintain the integrity of the sulfonamide and amino substituents.

Comparative Data Table of Key Preparation Parameters

Parameter Sulfonation Step Hydrogenation/Amidation Step Chlorination Side Chain Attachment
Starting Material p-nitrotoluene or substituted nitrobenzene Sulfonyl chloride intermediate Aminobenzenesulfonamide Aminobenzenesulfonamide
Reagents Chlorosulfonic acid, organic solvent Catalyst (Pd/C, Raney Ni), ammonia water, organic solvent Sulfuryl chloride or N-chlorosuccinimide Halomethylpyrrolidine or aldehyde
Temperature 100–150 °C 0–150 °C Ambient to mild heating Ambient to mild heating
Pressure Atmospheric 0.1–2.0 MPa (hydrogen) Atmospheric Atmospheric
Reaction Time Several hours 3–24 hours Several hours Several hours
Purification Water washing, organic phase separation Water washing, ethanol washing, triethylamine treatment Standard workup Chromatographic or crystallization

Research and Industrial Relevance

  • The described methods are adapted from industrially scalable processes for sulfonamide synthesis, emphasizing high purity, short synthetic routes, and ease of production.

  • Catalytic hydrogenation under pressure ensures efficient nitro reduction and amidation with minimal side products.

  • The use of ammonia water as a nucleophile for sulfonyl chloride conversion to sulfonamide is well-established and facilitates downstream purification.

  • Introduction of the pyrrolidinyl side chain via reductive amination or nucleophilic substitution is a common strategy in medicinal chemistry to impart biological activity.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The chloro substituent can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide, facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides, which can be further functionalized for specific applications.

Scientific Research Applications

5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Analogues with Modified Backbones or Substituents

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Substituents Molecular Formula CAS Number Pharmacological Activity
Lorapride (Target Compound) Benzenesulfonamide -Cl (C2), -NH₂ (C5), -N-[(1-ethylpyrrolidin-2-yl)methyl] C₁₄H₂₀ClN₃O₃S 71675-85-9 Antipsychotic (inferred)
Amisulpride Benzamide -SO₂Et (C5), -OCH₃ (C2), -N-[(1-ethylpyrrolidin-2-yl)methyl] C₁₇H₂₇N₃O₄S 71675-85-9 Antipsychotic (D2/5-HT7 antagonist)
5-Amino-2-Chloro-N,N-Dimethylbenzenesulfonamide Benzenesulfonamide -Cl (C2), -NH₂ (C5), -N(CH₃)₂ C₈H₁₀ClN₃O₂S 10475-06-6 Not reported; simpler substituent
5-[(Dimethylsulfamoyl)Amino]-N-[(1-Ethylpyrrolidin-2-yl)Methyl]-2-Methoxybenzamide Benzamide -SO₂N(CH₃)₂ (C5), -OCH₃ (C2), -N-[(1-ethylpyrrolidin-2-yl)methyl] C₁₇H₂₈N₄O₄S 68256-02-0 Unknown; sulfamoyl modification
5-Chloro-2-Methyl-N-(2-(1-Methyl-1H-Pyrrol-2-yl)-2-Morpholinoethyl)Benzenesulfonamide Benzenesulfonamide -Cl (C5), -CH₃ (C2), -N-(morpholinoethyl-pyrrole) C₁₉H₂₅ClN₄O₃S 1049471-51-3 Unreported; complex heterocyclic substituent

Functional and Pharmacological Comparisons

A. Antipsychotic Activity
  • Amisulpride (benzamide derivative) is a well-established antipsychotic targeting dopamine D2 and serotonin 5-HT7 receptors. Its activity depends on stereochemistry, with (S)-(-)-amisulpride showing higher potency .
  • Lorapride (sulfonamide derivative) shares the (1-ethylpyrrolidin-2-yl)methyl group but replaces the benzamide with a sulfonamide. This modification may alter receptor affinity or metabolic stability, though direct activity data are lacking .
B. Antifungal Activity
  • N-[Imino-(1-Oxo-(1H)-Phthalazin-2-yl)Methyl]Benzenesulfonamide Derivatives (e.g., compounds 22–24, 26, 34, 36, 37, 40) exhibit potent antifungal effects against Candida albicans (MIC ≤6.2–25 µg/mL). Their activity is enhanced by the absence of a methyl group at position 4 of the phthalazinone system .
  • Lorapride lacks the phthalazinone moiety, suggesting divergent mechanisms. Its chlorine and pyrrolidine groups may confer different bioactivity profiles.
C. Structural Impact on Physicochemical Properties
  • LogP and Solubility: Lorapride’s pyrrolidine-ethyl group increases hydrophobicity compared to simpler analogues like 5-amino-2-chloro-N,N-dimethylbenzenesulfonamide .
  • Metabolic Stability :
    • Sulfonamides generally exhibit slower metabolism than benzamides due to reduced susceptibility to esterases .

Biological Activity

5-amino-2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and a summary of its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₈ClN₃O₂S. It features a sulfonamide group, an amino group, and a chloro substituent on the benzene ring, which are critical for its biological activity.

PropertyValue
Molecular Weight303.81 g/mol
CAS Number152460-10-1
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several sulfonamide derivatives against E. coli and S. aureus. The results indicated that certain derivatives had MIC values as low as 0.0195 mg/mL against E. coli, showcasing their potential as effective antibacterial agents .

Antiviral Activity

Emerging evidence suggests that sulfonamide derivatives may also possess antiviral properties. A series of studies have reported that compounds structurally related to this compound exhibit inhibitory effects on human adenovirus (HAdV). Notably, one derivative showed an IC₅₀ value of 0.27 μM with a selectivity index greater than 100, indicating a strong potential for development as antiviral agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Sulfonamides often inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
  • Disruption of Viral Replication : Some derivatives interfere with viral DNA replication processes, enhancing their effectiveness against viral pathogens .

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